N-methyl-1,7-naphthyridin-8-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N-methyl-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C9H9N3/c1-10-9-8-7(4-6-12-9)3-2-5-11-8/h2-6H,1H3,(H,10,12) |
InChI Key |
SGWDAEBYQULNEW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 1,7 Naphthyridin 8 Amine and Its Precursors
Approaches to the 1,7-Naphthyridine (B1217170) Core Structure
Formation of 1,7-Naphthyridin-8-amine (B95287) Intermediates
The synthesis of the target compound is fundamentally reliant on the prior construction of 1,7-naphthyridin-8-amine. This intermediate serves as the direct precursor for the final N-methylation step. The formation of this key intermediate involves creating the bicyclic naphthyridine structure and subsequently introducing an amino group at the C-8 position.
Amination Strategies at the C-8 Position
The introduction of an amino group onto the 1,7-naphthyridine skeleton at the C-8 position is a critical transformation. The Chichibabin amination reaction and related nucleophilic substitutions are primary methods to achieve this.
Research into the amination of naphthyridines has shown that 1,7-naphthyridine reacts with potassium amide (KNH₂) in liquid ammonia (B1221849) to form an amino adduct. wur.nl The regioselectivity of this reaction is temperature-dependent. At low temperatures, around -35°C to -45°C, kinetic control leads to amide ion attack at both the C-2 and C-8 positions, which have the lowest electron density. wur.nl However, by raising the temperature to approximately 10°C, the reaction becomes thermodynamically controlled, favoring the exclusive formation of the more stable C-8 adduct. wur.nl This intermediate, an anionic σ-adduct (8-aminodihydro-1,7-naphthyridinide), is not stable on its own and requires an oxidative workup, often with potassium permanganate (B83412) (KMnO₄), to aromatize the ring and yield the final 1,7-naphthyridin-8-amine product. wur.nl
Alternative strategies involve the substitution of a leaving group at the C-8 position, although this is less common than direct amination of the parent heterocycle.
N-Methylation Strategies for the Amino Group at Position 8
Once 1,7-naphthyridin-8-amine is obtained, the final step is the introduction of a methyl group to the exocyclic primary amine at the C-8 position. This can be accomplished through several methods, each with distinct advantages and challenges, particularly concerning selectivity.
Direct N-Alkylation Protocols
Direct N-alkylation involves treating the primary amine with a methylating agent, such as a methyl halide (e.g., methyl iodide, CH₃I) or dimethyl sulfate, in the presence of a base. This method is straightforward but often suffers from a lack of selectivity. nih.gov Over-alkylation is a significant issue, where the initial product, the secondary amine (N-methyl-1,7-naphthyridin-8-amine), is further methylated to form the tertiary amine (N,N-dimethyl-1,7-naphthyridin-8-amine). Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-methylated product. masterorganicchemistry.com The choice of base and solvent can influence the reaction's outcome, but achieving high selectivity for mono-methylation remains a challenge with this approach. nih.gov
Reductive Amination Approaches for N-Methylation
Reductive amination is a more controlled and widely used method for N-methylation, offering higher selectivity and avoiding the problem of over-alkylation. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine (1,7-naphthyridin-8-amine) with one equivalent of formaldehyde (B43269) (H₂CO) to form a transient N-hydroxymethyl adduct, which quickly dehydrates to the corresponding imine (or iminium ion). This intermediate is then immediately reduced in situ to the desired N-methyl product.
A variety of reducing agents can be employed, with their reactivity tailored to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose due to their mild nature. masterorganicchemistry.comorganic-chemistry.org Other systems, such as α-picoline-borane in the presence of acetic acid, have also proven effective for reductive aminations and can be performed in various solvents, including methanol (B129727) and water. organic-chemistry.org
| Reducing Agent System | Typical Substrate(s) | Key Features | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, selective, general applicability. | organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones (at controlled pH) | Selectively reduces imines over aldehydes. | masterorganicchemistry.com |
| α-Picoline-borane / Acetic Acid | Aldehydes, Ketones | Effective in various solvents, including water or neat conditions. | organic-chemistry.org |
| Decaborane (B₁₀H₁₄) / Methanol | Amines / Formaldehyde | High yields for methylating primary and secondary amines at room temperature. | researchgate.net |
Advanced Synthetic Techniques and Green Chemistry Principles in Naphthyridine Synthesis
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of the naphthyridine core, the foundational step for producing the target compound, has benefited from these advancements.
Green chemistry principles are being applied to traditional reactions like the Friedländer annulation, which is used to construct naphthyridine and quinoline (B57606) skeletons. rsc.orgacs.org Innovations include using water as a reaction solvent, which is cost-effective, safe, and environmentally friendly, and employing biocompatible ionic liquids as catalysts. acs.org These approaches can lead to excellent yields on a gram scale without the need for harsh conditions or toxic metal catalysts. acs.org
Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reaction rates and increasing yields in the synthesis of 1,7-naphthyridines. sphinxsai.com Microwave irradiation can drive cyclization reactions that form the naphthyridine ring system under simple, mild, and efficient conditions, aligning with the principles of green chemistry by reducing reaction times and energy consumption. sphinxsai.com
Furthermore, biocatalysis presents a frontier in selective synthesis. Engineered methyltransferase enzymes have been developed for the N-methylation of various N-heterocycles. researchgate.net These biocatalytic methods can proceed with exceptional regioselectivity (up to >99%) and high yields, using simple alkylating agents. researchgate.net While not yet documented specifically for 1,7-naphthyridin-8-amine, this technology represents a highly advanced and green potential route for the N-methylation step, offering unparalleled selectivity.
| Technique | Application in Naphthyridine Synthesis | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Cyclization to form the 1,7-naphthyridine core. | Enhanced reaction rates, higher yields, energy efficiency. | sphinxsai.com |
| Ionic Liquid Catalysis in Water | Friedländer reaction for 1,8-naphthyridine (B1210474) synthesis. | Environmentally benign solvent, metal-free catalysis, high yields. | acs.org |
| Mechanochemical (Ball Milling) | Solvent-free reductive amination. | Eliminates bulk solvents, rapid reaction times, high efficiency. | nih.gov |
| Biocatalysis (Methyltransferases) | Regioselective N-methylation of heterocycles. | Exceptional chemo- and regioselectivity, mild conditions. | researchgate.net |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in the synthesis of naphthyridine compounds and their precursors, offering significant advantages over conventional heating methods. ijnrd.org This technique utilizes microwave radiation to rapidly and uniformly heat reaction mixtures, leading to dramatically reduced reaction times, often from hours to minutes, and improved product yields. chemicaljournals.comrsc.org The efficiency of MAOS stems from its unique heating mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and localized superheating. researchgate.net
The application of MAOS has been successfully demonstrated in various key reactions for building the naphthyridine scaffold. For instance, the Friedlander synthesis of 1,8-naphthyridines has been achieved under solvent-free conditions using microwave irradiation, which not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing solvent waste. tsijournals.com This method has been shown to be effective for the condensation of 2-aminonicotinaldehyde with active methylene (B1212753) compounds, catalyzed by inexpensive and environmentally benign catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). tsijournals.com
Furthermore, MAOS has been employed in the synthesis of various heterocyclic compounds, including precursors to this compound. nih.govnih.gov The ability to perform reactions under solvent-free or "dry" media conditions is a notable advantage, reducing environmental impact and simplifying product purification. The use of borosilicate glass vessels in consumer-grade microwave ovens has also been explored, making this technology more accessible for laboratory-scale synthesis. chemicaljournals.com
The benefits of MAOS extend to various reaction types, including Mannich reactions and the synthesis of complex heterocyclic systems, demonstrating its versatility in modern organic synthesis. ijnrd.org By offering a faster, cleaner, and more energy-efficient alternative to traditional synthetic protocols, MAOS is a pivotal tool in the development of novel naphthyridine-based compounds. ijnrd.orgat.ua
Catalyst Systems and Reaction Optimization
The development of efficient and environmentally friendly catalyst systems is crucial for the synthesis of this compound and its precursors. Research has increasingly focused on moving away from hazardous and expensive acid or base catalysts towards more sustainable alternatives. nih.gov
Eco-Friendly and Reusable Catalysts:
A significant advancement is the use of green and reusable catalysts. For example, a multicomponent synthesis of 1,8-naphthyridines has been reported using SiO2/Fe3O4 nanoparticles as a reusable catalyst in an aqueous solution at room temperature. researchgate.netnih.gov This approach not only provides high yields but also allows for the easy separation and reuse of the catalyst, aligning with green chemistry principles. researchgate.netnih.gov
Another innovative approach involves the use of basic ionic liquids, such as [Bmmim][Im], as both a solvent and a catalyst in the Friedlander reaction for synthesizing 1,8-naphthyridyl derivatives. nih.gov This method operates under solvent-free conditions, and the ionic liquid can be reused multiple times without a significant loss of catalytic activity. nih.gov Choline (B1196258) hydroxide-based ionic liquids have also been employed as metal-free, biocompatible catalysts for the gram-scale synthesis of 1,8-naphthyridines in water, offering a sustainable alternative to metal-based catalysts. acs.orgnih.gov
Metal-Catalyzed Reactions:
Metal-based catalysts continue to play a vital role in the synthesis of naphthyridine derivatives. researchgate.net Copper-catalyzed annulation reactions have been developed for the synthesis of quinoline derivatives, which are structurally related to naphthyridines. organic-chemistry.org Iron-catalyzed reductive aminations have also been explored for the selective synthesis of N-methylamines from nitroarenes, a transformation relevant to the final steps of synthesizing this compound. nih.gov These iron catalysts offer a more abundant and less toxic alternative to noble metal catalysts like palladium. nih.gov
Reaction Optimization:
Optimization of reaction conditions is key to maximizing yield and purity. This includes the careful selection of solvents, temperature, and catalyst loading. For instance, in the synthesis of 1,8-naphthyridines using a choline hydroxide (B78521) ionic liquid catalyst, it was found that 1 mol% of the catalyst in water at 50 °C provided the optimal yield. acs.org The use of microwave irradiation, as discussed previously, is another powerful tool for reaction optimization, significantly reducing reaction times. tsijournals.com
The development of one-pot, multi-component reactions is another strategy to improve efficiency. A three-component condensation reaction of 2-aminopyridines, malononitrile (B47326) or its derivatives, and various aldehydes has been used to synthesize 1,8-naphthyridine derivatives in good yields under mild, room-temperature conditions. organic-chemistry.org
Protecting Group Chemistry in 1,7-Naphthyridine Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to ensure chemoselectivity. wikipedia.org They temporarily mask a reactive functional group to prevent it from participating in a chemical reaction, allowing for modifications at other parts of the molecule. organic-chemistry.org The choice of a protecting group is critical; it must be stable under the reaction conditions and easily removable without affecting the rest of the molecule. organic-chemistry.org
The amino group is particularly susceptible to various reactions, including alkylation and acylation, making its protection a common necessity in synthetic sequences. A variety of protecting groups are available for amines, broadly categorized as acyl-type, urethane-type, and others. organic-chemistry.org
One of the most widely used protecting groups for amines is the tert-butoxycarbonyl (Boc) group. researchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and is stable under many reaction conditions but can be readily removed with acid. researchgate.net Another common protecting group is the phthaloyl (Phth) group, which is particularly useful for protecting primary amines. thieme-connect.de The Phth group can be introduced by reacting the amine with phthalic anhydride (B1165640) and is often removed by hydrazinolysis. thieme-connect.de
In the context of synthesizing substituted naphthyridines, protecting groups can be used to direct reactions to specific positions. For example, in a sequence to introduce substituents onto the naphthyridine core, an existing amino group might be protected to allow for selective halogenation or other functionalization at a different position on the ring system. nih.gov
The development of orthogonal protecting group strategies is also significant. organic-chemistry.org This involves using multiple protecting groups in the same molecule that can be removed under different conditions, allowing for the sequential modification of different functional groups. organic-chemistry.org For instance, a Boc-protected amine (acid-labile) and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine (base-labile) can coexist in a molecule, and each can be deprotected selectively. organic-chemistry.org
Recent research has also focused on developing more "polar" protecting groups, such as the N,N-dimethylaminoxy carbonyl (Dmaoc) group, to improve the solubility of peptide fragments during synthesis, a concept that could be beneficial in the synthesis of complex naphthyridine derivatives. frontiersin.org
Scale-Up Considerations and Industrial Relevance of Naphthyridine Intermediate Synthesis
The industrial production of naphthyridine intermediates, including those for this compound, requires careful consideration of scalability, cost-effectiveness, and environmental impact. The medicinal importance of naphthyridine derivatives is a major driver for their large-scale synthesis. researchgate.netnih.gov
A key challenge in moving from laboratory-scale synthesis to industrial production is the often-harsh reaction conditions and the use of expensive or hazardous catalysts in traditional methods like the Friedlander reaction. nih.gov To address this, research has focused on developing more sustainable and economically viable processes. The use of inexpensive and reusable catalysts, such as the SiO2/Fe3O4 nanoparticles mentioned earlier, is a significant step towards greener industrial synthesis. researchgate.netnih.gov Similarly, the development of catalyst-free synthesis methods in environmentally benign solvents like water is highly desirable for industrial applications. nih.gov
The ability to perform reactions on a gram-scale and beyond is a critical factor. The successful gram-scale synthesis of 1,8-naphthyridines in water using a biocompatible ionic liquid catalyst demonstrates the potential for these greener methods to be scaled up. acs.orgnih.gov
Furthermore, the optimization of reaction parameters to maximize yield and minimize waste is paramount in an industrial setting. This includes fine-tuning catalyst loading, reaction times, and temperatures. The development of one-pot, multi-component reactions is also advantageous for industrial synthesis as it reduces the number of separate reaction and purification steps, leading to cost and time savings. organic-chemistry.org
The choice of starting materials and synthetic routes is also influenced by industrial considerations. Readily available and inexpensive precursors are favored. The development of straightforward transformations from simple starting materials, such as the direct conversion of nitroarenes to N-methylamines using iron catalysts, offers a more step-economical and cost-effective approach compared to multi-step sequences. nih.gov
Ultimately, the industrial relevance of a synthetic route for naphthyridine intermediates hinges on its ability to produce high-purity compounds in large quantities, in a safe, environmentally responsible, and economically feasible manner.
Chemical Reactivity and Transformation Pathways of N Methyl 1,7 Naphthyridin 8 Amine
Reactivity of the Naphthyridine Ring System
The 1,7-naphthyridine (B1217170) ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring system generally resistant to electrophilic attack unless activated by potent electron-donating groups. Conversely, it renders the ring susceptible to nucleophilic substitution, particularly at positions ortho and para to the ring nitrogens.
Electrophilic Aromatic Substitution Reactions on the 1,7-Naphthyridine Core
Electrophilic aromatic substitution (EAS) on the unsubstituted 1,7-naphthyridine ring is challenging due to the deactivating effect of the two nitrogen atoms, which lower the electron density of the aromatic system. However, the introduction of a strongly activating group, such as a methylamino substituent, can facilitate these reactions.
The N-methylamino group at the C-8 position is a powerful activating group for electrophilic aromatic substitution. It exerts a strong positive mesomeric effect (+M) by donating its lone pair of electrons into the pyridine (B92270) ring, thereby increasing the electron density of the carbocyclic ring. This activation counteracts the inherent electron deficiency of the naphthyridine nucleus, making electrophilic attack feasible. The methyl group, through its inductive effect (+I), further enhances this activation, albeit to a lesser extent than the resonance effect of the nitrogen atom. This increased nucleophilicity of the ring system allows it to react with various electrophiles under specific conditions.
The regioselectivity of electrophilic attack on N-methyl-1,7-naphthyridin-8-amine is primarily governed by the directing influence of the N-methylamino group and the electronic properties of the 1,7-naphthyridine core. The amino group is a potent ortho- and para-director. In the context of the 1,7-naphthyridine system, the positions ortho and para to the C-8 amino group are C-5 and C-7. However, C-7 is occupied by a nitrogen atom. Therefore, electrophilic attack is strongly directed towards the C-5 position.
While direct experimental data on the electrophilic substitution of this compound is limited, studies on analogous aminopyridine and naphthyridine systems provide a strong basis for predicting reactivity. For instance, the bromination of 1,7-naphthyridine itself has been shown to yield 5-bromo and 5,8-dibromo derivatives, indicating the susceptibility of the C-5 position to electrophilic attack. The presence of the activating 8-methylamino group would further enhance the reactivity at this position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product | Predicted Position of Substitution |
| Br₂/FeBr₃ (Bromination) | 5-Bromo-N-methyl-1,7-naphthyridin-8-amine | C-5 |
| HNO₃/H₂SO₄ (Nitration) | N-methyl-5-nitro-1,7-naphthyridin-8-amine | C-5 |
| H₂SO₄/SO₃ (Sulfonation) | 8-(Methylamino)-1,7-naphthyridine-5-sulfonic acid | C-5 |
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the 1,7-naphthyridine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov These reactions can occur either by displacement of a leaving group on the carbon framework or through direct amination.
Nucleophilic attack is favored at the α- and γ-positions (ortho and para) relative to the ring nitrogens. In the 1,7-naphthyridine system, these positions are C-2, C-4, C-6, and C-8. When a good leaving group, such as a halogen or a triflate, is present at one of these positions, it can be readily displaced by a nucleophile. For example, studies on related 1,6-naphthyridines have shown that a triflate group at C-5 is selectively substituted by various amine nucleophiles, demonstrating the feasibility of such reactions. acs.org Similarly, a halogenated this compound would be expected to undergo nucleophilic substitution.
Another important reaction is the Chichibabin amination, where a hydride ion is displaced by an amide anion (e.g., from sodium amide). wikipedia.org The reaction generally proceeds at the most electron-deficient α-position. For 1,7-naphthyridine, amination with potassium amide in liquid ammonia (B1221849) has been shown to yield 1,7-naphthyridin-8-amine (B95287), indicating that C-8 is a primary site for this type of nucleophilic attack. acs.orgacs.org
Table 2: Examples of Nucleophilic Aromatic Substitution on Naphthyridine Scaffolds
| Naphthyridine Derivative | Reagent | Product | Reaction Type |
| 1,7-Naphthyridine | KNH₂/NH₃ | 1,7-Naphthyridin-8-amine | Chichibabin Amination acs.orgacs.org |
| 8-Aryl-5-triflyl-1,6-naphthyridine | Various Amines | 5-Amino-8-aryl-1,6-naphthyridine | SNAr acs.org |
| 4-Chloro-1,5-naphthyridine | Amines | 4-Amino-1,5-naphthyridines | SNAr nih.gov |
The exocyclic N-methylamino group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to react with a variety of electrophiles. For instance, it can undergo alkylation with alkyl halides, acylation with acyl chlorides or anhydrides, and can participate in condensation reactions with carbonyl compounds.
The nucleophilic character of the amino group can also lead to further substitution on the nitrogen atom itself, forming a tertiary amine, or it can be involved in cyclization reactions if a suitable electrophilic center is present in a side chain. The reactivity of this group is fundamental to building more complex molecules from the this compound scaffold. For instance, in a study on 1,6-naphthyridines, an 8-hydroxy derivative was successfully reacted with methylamine (B109427) at the C-7 position after it was activated, showcasing the nucleophilic potential of methylamine in reactions with naphthyridine cores. researchgate.net
Transformations Involving the N-Methylamino Substituent
Oxidation Reactions
The N-methylamino group and the nitrogen atoms within the naphthyridine rings are susceptible to oxidation. Common oxidizing agents can be employed to achieve these transformations. For instance, N-oxidation of the ring nitrogens can occur, a reaction also observed in the broader class of 1,5-naphthyridines. Furthermore, while not explicitly detailed for this specific isomer, the side-chain methyl group could potentially undergo oxidation under appropriate conditions.
Reduction Reactions
Reduction reactions can modify both the naphthyridine ring system and the N-methylamino substituent. While the aromatic naphthyridine core is generally resistant to reduction, catalytic hydrogenation or the use of strong reducing agents can lead to the saturation of one or both pyridine rings. Additionally, the amino group itself can be modified through reductive processes. For instance, reductive amination provides a controlled method for adding alkyl groups to an amine. masterorganicchemistry.com This process involves the formation of an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com
Derivatization of the N-Methylamino Group
The N-methylamino group serves as a versatile handle for derivatization through reactions such as acylation and further alkylation. msu.edu These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of new compounds with potentially altered biological or chemical properties.
Acylation: Acylation of the N-methylamino group can be achieved using various acylating agents, such as acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an amide. For example, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative.
Alkylation: Further alkylation of the secondary amine can occur, leading to the formation of a tertiary amine. msu.edu This can be accomplished using alkyl halides. However, direct alkylation can sometimes be difficult to control and may result in the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.commsu.edu A more controlled approach is reductive amination, where the amine is reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced. masterorganicchemistry.com
Interactive Table: Derivatization Reactions of the N-Methylamino Group
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetic Anhydride | N-acyl-N-methyl-1,7-naphthyridin-8-amine |
| Alkylation | Methyl Iodide | N,N-dimethyl-1,7-naphthyridin-8-ammonium iodide |
| Reductive Amination | Formaldehyde (B43269), Sodium Borohydride | N,N-dimethyl-1,7-naphthyridin-8-amine |
Rearrangement Reactions and Intracyclization Mechanisms of Naphthyridines
Naphthyridine systems can undergo various rearrangement and intracyclization reactions, often driven by steric strain or the presence of specific functional groups. nih.govnih.gov These transformations can lead to the formation of new heterocyclic ring systems or isomers.
Examination of Smiles Rearrangement or Similar Isomerizations
A notable example of rearrangement in a related system is the transformation of 1,3-diamino-2,7-naphthyridines into 1-amino-3-oxo-2,7-naphthyridines. mdpi.com This reaction, which shares characteristics with the Smiles rearrangement, involves the nucleophilic attack of a primary amine at C-3 on the cyano group, leading to a significant structural reorganization. mdpi.com For this rearrangement to occur, specific conditions are necessary, including the presence of a cyclic amine at the C-1 position and a primary amine at the C-3 position with a high boiling point. mdpi.com While this specific rearrangement has been detailed for the 2,7-naphthyridine (B1199556) isomer, it highlights the potential for similar intramolecular rearrangements in other naphthyridine systems, including the 1,7-isomer, under appropriate conditions.
Intramolecular concerted rearrangements, such as pericyclic reactions, represent another class of transformations that can occur within a single molecule without the involvement of external reagents. youtube.com These reactions involve the simultaneous movement of bonds and lone pairs to rearrange the molecular skeleton. youtube.com
Metal-Mediated Transformations and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted naphthyridines. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the naphthyridine core. For instance, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved using palladium-catalyzed cross-coupling reactions. nih.gov This approach has been instrumental in the development of potent and selective inhibitors of phosphodiesterase type 4D. nih.gov
Commonly employed cross-coupling reactions include the Suzuki, Heck, and Stille reactions. nih.govmdpi.com These methods have been successfully applied to other naphthyridine isomers, such as 1,5-naphthyridines, to introduce aryl, alkenyl, and other groups. nih.gov The presence of the nitrogen atoms in the naphthyridine ring can influence the reactivity and regioselectivity of these transformations. rsc.org
Functionalization of Halogenated Naphthyridine Intermediates
The introduction of a methylamino group at the C8 position of the 1,7-naphthyridine core is typically achieved through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, most commonly an 8-chloro or 8-bromo-1,7-naphthyridine. The electron-withdrawing nature of the naphthyridine ring system facilitates this type of reaction.
The general transformation can be represented as follows:
Where X represents a halogen (typically Cl or Br).
Detailed research has explored various conditions to optimize this transformation, focusing on catalysts, solvents, and temperature to maximize yield and purity.
One established method for the synthesis of a related compound, 1,7-naphthyridin-8-amine, involves the Skraup reaction using pyridine-2,3-diamine as a starting material. thieme-connect.de The resulting 1,7-naphthyridin-8-amine can then potentially be N-methylated in a subsequent step. However, the direct synthesis from a halogenated intermediate is often preferred for its modularity.
The synthesis of the halogenated precursor, such as 8-chloro-1,7-naphthyridine, can be accomplished from 1,7-naphthyridin-8(7H)-one by treatment with phosphorus oxychloride (POCl₃). The subsequent amination with methylamine proceeds via a nucleophilic attack on the electron-deficient C8 position, leading to the displacement of the chloride ion.
The table below summarizes representative findings for the amination of halogenated naphthyridine systems, which provide a basis for the synthesis of this compound.
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 8-Chloro-1,7-naphthyridine | Methylamine | Not specified | This compound | - | Inferred |
| 1-Amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Various primary and secondary cyclic amines | Reflux | 6,8-Diamino-2-methyl-2,7-naphthyridin-1-ones | - | nih.gov |
| 2-Chloro-3-formylquinoline | 1-Naphthylamine | Triethylamine, reflux | Benzo[g]naphtho[b] nih.govnaphthyridines | Excellent | ajrconline.org |
| 2-Amino-7-chloro-1,8-naphthyridine | Sodium azide, then Zn/AcOH | DMF, 60°C | 2,7-Diamino-1,8-naphthyridine | - | researchgate.net |
The reactivity of the halogenated precursor is a key factor. While chloro-derivatives are commonly used, bromo- and iodo-derivatives can also be employed, sometimes offering different reactivity profiles. The choice of solvent is also crucial, with polar aprotic solvents often favoring SNAr reactions.
In some instances, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the formation of the C-N bond, especially when direct nucleophilic substitution is challenging. This method offers a broader substrate scope and often proceeds under milder conditions.
Advanced Spectroscopic Characterization of N Methyl 1,7 Naphthyridin 8 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise atomic arrangement within a molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained.
Proton (¹H) NMR: Detailed Chemical Shift Assignments and Coupling Constant Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. ubc.cahw.ac.uk The chemical shift (δ) of a proton is influenced by its local electronic environment. In N-methyl-1,7-naphthyridin-8-amine, the aromatic protons on the naphthyridine ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring current. The protons of the methyl group (N-CH₃) would appear further upfield, at a chemical shift characteristic for methylamines.
Table 1: Predicted ¹H NMR Data for this compound This table is based on general principles and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.5 | d | ~5 |
| H-3 | ~7.2 | dd | ~8, 5 |
| H-4 | ~8.0 | d | ~8 |
| H-5 | ~7.5 | d | ~6 |
| H-6 | ~8.8 | d | ~6 |
| N-H | Broad | s | - |
| N-CH₃ | ~3.1 | s (or d if coupled to N-H) | ~5 (if coupled) |
Nitrogen (¹⁵N) NMR: Elucidation of Nitrogen Environments and N-H Coupling
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the nitrogen atoms in a molecule. huji.ac.il Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, these experiments can be challenging. However, they provide direct insight into the electronic environment of the nitrogen atoms. In this compound, two distinct nitrogen signals are expected for the two ring nitrogens (N-1 and N-7) and one for the exocyclic amino group (N-8). The chemical shifts of these nitrogens are influenced by hybridization and involvement in the aromatic system. Heteronuclear correlation techniques, such as ¹H-¹⁵N HMBC, are often used to indirectly detect ¹⁵N chemical shifts and assign them based on correlations to nearby protons. huji.ac.il
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structure Elucidation
Two-dimensional (2D) NMR experiments are instrumental in piecing together the complete molecular structure by revealing correlations between different nuclei. sdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It helps to establish the sequence of protons within the spin systems of the naphthyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com It is particularly useful for identifying quaternary carbons and for connecting different spin systems across the molecule. For instance, correlations from the N-methyl protons to C-8 and potentially C-8a would confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the conformation and stereochemistry of the molecule. For example, a NOESY correlation between the N-methyl protons and the H-2 proton would provide evidence for their spatial proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of bonds and functional groups present.
Characteristic Vibrational Modes of the Naphthyridine Skeleton and N-Methylamino Group
The IR and Raman spectra of this compound are expected to show a series of characteristic absorption bands.
N-H and C-H Stretching: The N-H stretch of the secondary amine is typically observed as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹.
Aromatic C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the naphthyridine ring system give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. These are often strong in both IR and Raman spectra.
N-H Bending: The in-plane bending vibration of the N-H group is expected around 1650-1550 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons give rise to strong bands in the 900-675 cm⁻¹ region, and their positions can be diagnostic of the substitution pattern on the aromatic ring.
N-Methyl Group Vibrations: The N-methyl group will exhibit characteristic symmetric and asymmetric C-H stretching and bending modes. The C-N stretching vibration is expected in the 1350-1000 cm⁻¹ range.
Quantum chemical calculations on related naphthyridine structures have been used to predict and assign vibrational frequencies with good accuracy. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is based on general principles and data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong |
Analysis of Hydrogen Bonding and Intermolecular Interactions
The molecular structure of this compound features specific sites capable of engaging in hydrogen bonding and other non-covalent intermolecular interactions, which are crucial in determining its solid-state packing, solubility, and interactions with biological targets. The key functional groups involved are the secondary amine (N-H) group and the nitrogen atoms of the naphthyridine ring system.
The secondary amine acts as a hydrogen bond donor, while the lone pairs on the pyridinic nitrogen atoms (at positions 1 and 7) act as hydrogen bond acceptors. This dual functionality allows for the formation of self-associated structures, such as dimers or extended chains, through intermolecular N-H···N hydrogen bonds.
In a related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, co-crystallized with acetic acid, distinct intermolecular hydrogen bonds are observed. nih.gov Specifically, O—H···N and N—H···O interactions link the naphthyridine derivative and the acetic acid molecule, demonstrating the capacity of the naphthyridine ring nitrogen to act as a potent hydrogen bond acceptor. nih.gov Studies on other N-substituted aromatic systems, such as N-(8-fluoronaphthalen-1-yl)benzamide derivatives, have also highlighted the importance of intramolecular N-H···F hydrogen bonds in defining their conformation. nsf.gov While not a direct analogue, this illustrates the significance of the N-H group in forming directed intermolecular contacts.
Computational studies on similar heterocyclic systems can provide further insight. For example, density functional theory (DFT) calculations on 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have been used to analyze its dimeric structure, which is stabilized by intermolecular O-H···O hydrogen bonding. worldscientific.comresearchgate.net Similar computational approaches would be valuable in predicting the preferred hydrogen-bonding motifs for this compound.
Table 1: Potential Hydrogen Bonding Sites in this compound
| Functional Group | Role in Hydrogen Bonding |
| Secondary Amine (N-H) | Donor |
| Naphthyridine Ring Nitrogens (N1, N7) | Acceptor |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a chemical formula of C₉H₁₀N₃, the theoretical exact mass can be calculated. While direct HRMS data for this compound is not widely published, the theoretical monoisotopic mass is 159.0898 Da.
The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the fragmentation of related structures, such as other naphthyridines and N-methylamines. libretexts.org The molecular ion peak (M•+) would be expected at m/z 159.
Key fragmentation pathways for amines often involve α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. For this compound, a primary fragmentation step would likely be the loss of a hydrogen radical from the methyl group or the amine, leading to an [M-1]⁺ ion at m/z 158. Another expected fragmentation is the loss of the methyl group (•CH₃), resulting in a significant fragment ion at m/z 144, corresponding to the [M-CH₃]⁺ species. This is a common pathway for N-methylated amines, as seen in the mass spectrum of N-methylethanamine, which shows a characteristic loss of a methyl radical. docbrown.info
Further fragmentation of the naphthyridine ring itself can occur, although this bicyclic system is relatively stable. The fragmentation of related compounds like 7-methyl-1,8-naphthyridin-2-amine (B72067) shows major peaks at m/z 159, 132, and 133, suggesting complex ring fragmentation processes. nih.gov
Table 2: Predicted HRMS Fragmentation for this compound
| m/z (Predicted) | Ion Formula | Description |
| 159.0898 | [C₉H₁₀N₃]⁺ | Molecular Ion (M•+) |
| 158.0820 | [C₉H₉N₃]⁺ | Loss of H• |
| 144.0718 | [C₈H₈N₃]⁺ | Loss of •CH₃ (α-cleavage) |
| 131.0636 | [C₈H₇N₂]⁺ | Loss of HCN from [M-CH₃]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic naphthyridine ring system. The presence of the amino group, a strong electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,7-naphthyridine (B1217170) core.
It is predicted that this compound will display multiple absorption bands in the UV and possibly the near-visible region, corresponding to different π→π* transitions within the conjugated system.
Table 3: Predicted UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Region (nm) | Description |
| π→π* | 250-350 | Transitions localized on the naphthyridine ring |
| ICT | >350 | Intramolecular Charge Transfer from the amino group to the ring |
The fluorescence properties of this compound are intrinsically linked to its electronic structure. Following excitation, the molecule is expected to exhibit fluorescence, with the emission wavelength and quantum yield being sensitive to the solvent environment.
The photophysical properties of amino-substituted aromatic compounds are often characterized by strong solvatofluorochromism, where the emission maximum shifts to longer wavelengths in more polar solvents. This phenomenon is attributed to the stabilization of a more polar excited state (the ICT state) by the polar solvent molecules. This effect has been systematically studied in 3- and 4-amino-1,8-naphthalimides. rsc.org
Therefore, it is anticipated that this compound will display a significant Stokes shift, and its fluorescence quantum yield may decrease in more polar solvents due to the increased stabilization of the ICT state, which can promote non-radiative decay pathways. The excited state characteristics are crucial for applications in fluorescent probes and organic light-emitting diodes (OLEDs).
Table 4: Predicted Photophysical Properties of this compound
| Property | Predicted Behavior | Rationale |
| Emission Wavelength | Solvent-dependent (positive solvatofluorochromism) | Stabilization of the ICT excited state in polar solvents |
| Stokes Shift | Large | Significant difference in geometry between ground and excited states |
| Fluorescence Quantum Yield | Decreases with increasing solvent polarity | Increased non-radiative decay from the stabilized ICT state |
X-ray Crystallography
To date, a single-crystal X-ray structure for this compound has not been reported in the publicly available crystallographic databases. Such a structure would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and the planarity of the naphthyridine ring system.
However, the crystal structures of several related naphthyridine derivatives have been determined, offering a basis for understanding the likely structural features of this compound. For example, the crystal structure of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide reveals that the non-hydrogen atoms of the acetamide (B32628) molecule are nearly coplanar, with a small dihedral angle between the ring plane and the acetamide group. nih.gov Another complex derivative, N-(7-{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, has also been characterized by X-ray diffraction, confirming the geometry of the substituted naphthyridinone core. researchgate.net
These examples suggest that the 1,7-naphthyridine core of this compound is likely to be essentially planar. The precise orientation of the N-methylamino group relative to the ring would be influenced by steric effects and the formation of intermolecular hydrogen bonds in the crystal lattice.
Determination of Solid-State Molecular Conformation and Geometry
The solid-state conformation of this compound is determined by the geometry of the fused naphthyridine ring system and the orientation of the N-methylamino substituent. The 1,7-naphthyridine core is an aromatic, planar bicyclic system. The introduction of the N-methylamino group at the 8-position is expected to have a minimal distorting effect on the planarity of the naphthyridine ring itself.
The key geometrical parameters, including bond lengths and angles, can be predicted based on computational models and data from analogous structures. The geometry around the exocyclic N-methylamino group is of particular interest. The nitrogen atom of this group is sp² hybridized, and free rotation around the C8-N bond is expected. However, steric hindrance between the methyl group and the hydrogen atom at the C7 position of the naphthyridine ring may influence the preferred rotational conformation.
Computational studies on similar heterocyclic amines can provide insight into the likely bond lengths and angles. For instance, density functional theory (DFT) calculations are a powerful tool for predicting the geometry of such molecules.
Predicted Geometrical Parameters for this compound (Note: The following data is predictive and based on general values for similar chemical moieties, as specific experimental data for the title compound is not available in the reviewed literature.)
| Parameter | Predicted Value Range | Description |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.42 | Carbon-carbon bond lengths within the naphthyridine rings. |
| C-N (in ring) | 1.33 - 1.38 | Carbon-nitrogen bond lengths within the naphthyridine rings. |
| C8-N (amino) | 1.36 - 1.40 | Bond between the naphthyridine ring and the exocyclic amino nitrogen. |
| N-C (methyl) | 1.45 - 1.48 | Bond between the amino nitrogen and the methyl group carbon. |
| N-H (amino) | 1.00 - 1.02 | Bond length of the amino group's hydrogen. |
| C-H (aromatic) | 1.08 - 1.10 | Aromatic carbon-hydrogen bond lengths. |
| C-H (methyl) | 1.09 - 1.11 | Methyl group carbon-hydrogen bond lengths. |
| Bond Angles (°) ** | ||
| C-C-C (in ring) | 118 - 122 | Angles within the six-membered rings of the naphthyridine core. |
| C-N-C (in ring) | 116 - 119 | Angles involving nitrogen within the naphthyridine rings. |
| C7-C8-N (amino) | 119 - 123 | Angle between the naphthyridine ring and the amino substituent. |
| C8-N-C (methyl) | 118 - 122 | Angle around the exocyclic amino nitrogen. |
| Dihedral Angles (°) ** | ||
| C7-C8-N-C(methyl) | 0 or 180 (near planar) | Torsional angle describing the orientation of the methyl group relative to the naphthyridine plane. Steric factors may cause slight deviation from planarity. |
Elucidation of Supramolecular Assembly and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
The supramolecular assembly of this compound in the solid state is anticipated to be governed by a combination of hydrogen bonding and π-stacking interactions. These non-covalent interactions are crucial in dictating the packing of the molecules in the crystal lattice.
Hydrogen Bonding: The this compound molecule possesses one hydrogen bond donor (the N-H group of the secondary amine) and two potential hydrogen bond acceptor sites (the nitrogen atoms at positions 1 and 7 of the naphthyridine ring). This arrangement allows for the formation of intermolecular hydrogen bonds. It is plausible that in the solid state, molecules of this compound form hydrogen-bonded dimers or chains. For instance, the N-H of one molecule could form a hydrogen bond with the N1 or N7 atom of a neighboring molecule. The specifics of the hydrogen bonding network would depend on the most energetically favorable packing arrangement. Studies on other aminonaphthyridines have confirmed the prevalence of such interactions in their crystal structures. researchgate.net
Predicted Intermolecular Interactions in Solid this compound (Note: The following data is predictive and based on general values for similar chemical interactions, as specific experimental data for the title compound is not available in the reviewed literature.)
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Description |
| Hydrogen Bond | N-H (amino) | N1 (naphthyridine) | 2.8 - 3.2 | Intermolecular hydrogen bond forming dimers or chains. |
| Hydrogen Bond | N-H (amino) | N7 (naphthyridine) | 2.8 - 3.2 | Alternative intermolecular hydrogen bond. |
| π-π Stacking | Naphthyridine Ring | Naphthyridine Ring | 3.3 - 3.8 | Parallel-displaced or T-shaped stacking between adjacent aromatic rings. |
Computational and Theoretical Investigations of N Methyl 1,7 Naphthyridin 8 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, particularly with functionals like B3LYP, are routinely employed to determine molecular properties with high accuracy.
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For N-methyl-1,7-naphthyridin-8-amine, this process would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.
The 1,7-naphthyridine (B1217170) core is a bicyclic aromatic system. The geometry optimization would confirm its planarity. The key area of conformational interest is the rotation around the C8-N(amine) bond and the orientation of the N-methyl group. By systematically rotating this bond and calculating the energy at each step, a potential energy scan can identify the most stable conformer(s). It is expected that the lowest energy conformation would seek to minimize steric hindrance between the methyl group, the amino proton, and the hydrogen atom at the C2 position of the naphthyridine ring. Comparing the calculated geometric parameters with experimental data from similar crystal structures, such as those determined by X-ray diffraction for other naphthyridine derivatives, provides a measure of the accuracy of the theoretical method. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
This table presents hypothetical data of what a DFT/B3LYP calculation would yield for the principal bond lengths and angles. Actual values would require a specific calculation.
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | C-C (aromatic) | 1.39 - 1.42 Å |
| C-N (ring) | 1.33 - 1.38 Å | |
| C8-N(amine) | ~1.37 Å | |
| N(amine)-C(methyl) | ~1.45 Å | |
| Bond Angles | C-N-C (in ring) | ~117 - 121° |
| C-C-C (in ring) | ~118 - 122° | |
| C7-C8-N(amine) | ~121° | |
| C8-N(amine)-C(methyl) | ~120° | |
| Dihedral Angle | C7-C8-N(amine)-C(methyl) | ~0° or ~180° (planar) |
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthyridine ring, while the LUMO would likely be distributed across the electron-deficient pyridinic part of the naphthyridine system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and susceptibility to electronic excitation. wikipedia.org
From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Chemical Hardness (η): Resistance to charge transfer. η = (ELUMO - EHOMO) / 2
Chemical Potential (μ): The "escaping tendency" of electrons. μ = (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): A measure of electrophilic power. ω = μ² / (2η)
These parameters are invaluable for predicting how the molecule will interact with other chemical species.
Table 2: Predicted Electronic Properties and Reactivity Descriptors (Illustrative)
This table presents hypothetical data based on typical values for similar aromatic amines. Actual values would require a specific calculation.
| Parameter | Symbol | Predicted Value (eV) |
| HOMO Energy | EHOMO | -5.80 |
| LUMO Energy | ELUMO | -1.25 |
| HOMO-LUMO Gap | ΔE | 4.55 |
| Ionization Potential | I | 5.80 |
| Electron Affinity | A | 1.25 |
| Chemical Hardness | η | 2.275 |
| Chemical Potential | μ | -3.525 |
| Electrophilicity Index | ω | 2.73 |
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atoms of the naphthyridine ring (N1 and N7), making them the primary sites for protonation or interaction with electrophiles. The area around the amino proton and the hydrogens on the aromatic ring would exhibit positive potential, indicating them as sites for nucleophilic interaction.
Computational Spectroscopy
Computational methods can predict various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. nih.gov
The predicted spectra for this compound would allow for the assignment of specific absorption bands to particular molecular motions. Key predicted vibrations would include:
N-H stretching: A characteristic band for the secondary amine group.
C-H stretching: Bands for both the aromatic C-H on the ring and the aliphatic C-H of the methyl group.
C=C and C=N stretching: A series of bands corresponding to the naphthyridine ring system.
Ring skeletal vibrations: Complex modes involving the entire bicyclic structure.
N-H and C-H bending modes: Vibrations corresponding to in-plane and out-of-plane bending.
By comparing the predicted spectra of different possible conformers, computational spectroscopy can help assign the specific conformation present in an experimental sample. nih.gov
Table 3: Predicted Major Vibrational Frequencies (Illustrative)
This table shows representative scaled frequencies and their assignments. Actual values require a specific calculation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity (FTIR/Raman) |
| N-H Stretch | ~3400 | Medium / Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium / Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium / Medium |
| C=N/C=C Ring Stretch | 1620 - 1450 | Strong / Strong |
| C-H In-plane Bend | 1400 - 1100 | Medium / Medium |
| C-N Stretch (Amine) | ~1300 | Strong / Medium |
| C-H Out-of-plane Bend | 900 - 700 | Strong / Weak |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants (J-couplings).
For this compound, the simulation would predict:
¹H Chemical Shifts: Distinct signals for the aromatic protons on the naphthyridine ring, the amine proton (N-H), and the methyl protons (CH₃). The aromatic protons would show characteristic splitting patterns based on their coupling with neighboring protons. The amine proton signal might be broad. blogspot.com
¹³C Chemical Shifts: Separate signals for each unique carbon atom in the molecule, including the eight carbons of the naphthyridine ring and the methyl carbon.
Comparing the predicted NMR data with experimental spectra is the definitive method for structure verification. Discrepancies between predicted and experimental shifts can often reveal subtle structural or electronic effects not initially considered.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
This table shows hypothetical chemical shifts (relative to TMS) that would be expected from a GIAO-DFT calculation. Actual values require a specific calculation.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | ~8.4 | ~150 |
| C3 | ~7.2 | ~118 |
| C4 | ~8.0 | ~135 |
| C5 | ~7.6 | ~120 |
| C6 | ~8.8 | ~148 |
| C8 | - | ~152 |
| C(methyl) | ~3.1 | ~30 |
| N-H | ~5.5 | - |
Theoretical UV-Vis Absorption Spectra and Excited State Properties (e.g., TD-DFT)
The electronic absorption properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). This computational method is instrumental in understanding the electronic transitions between the ground and excited states of a molecule, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. For the 1,7-naphthyridine scaffold, the UV-Vis spectrum is characterized by π→π* transitions. The introduction of an N-methyl group at position 1 and an amino group at position 8 is expected to significantly modulate these transitions.
The amino group (-NH₂) at position 8, being an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima (λmax) due to the extension of the conjugated system through its lone pair of electrons. The N-methyl group at position 1 will likely induce a smaller shift, primarily through its inductive effect.
TD-DFT calculations, typically performed with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would allow for the simulation of the UV-Vis spectrum. nih.gov Such calculations would provide the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO→LUMO). Studies on similar heterocyclic systems have demonstrated the utility of TD-DFT in correlating theoretical spectra with experimental data. mdpi.comnih.gov
Table 1: Illustrative Theoretical UV-Vis Absorption Data for this compound (Hypothetical)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 340 | 0.15 | HOMO → LUMO |
| S0 → S2 | 295 | 0.22 | HOMO-1 → LUMO |
| S0 → S3 | 260 | 0.18 | HOMO → LUMO+1 |
Note: This table is illustrative and presents hypothetical data based on typical results for similar compounds. Actual values would require specific TD-DFT calculations for this compound.
Reaction Mechanism Studies and Transition State Analysis
Theoretical methods are pivotal in elucidating the reaction mechanisms, predicting reactivity, and determining the regioselectivity of chemical transformations. For this compound, computational studies can map out potential energy surfaces for various reactions, identifying transition states and intermediates.
The reactivity of the 1,7-naphthyridine ring is influenced by the presence of two nitrogen atoms, which are electron-withdrawing and affect the electron density distribution across the bicyclic system. The introduction of the amino group at C8, a strong electron-donating group, will significantly influence the regioselectivity of electrophilic substitution reactions, likely directing them to the positions ortho and para to the amino group, if sterically accessible. Conversely, the electron-deficient nature of the pyridine (B92270) ring will dictate the sites for nucleophilic attack.
Computational analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can provide significant insights into the molecule's reactivity. The HOMO distribution would indicate the likely sites for electrophilic attack, while the LUMO distribution would suggest the sites for nucleophilic attack. Transition state theory can be employed to calculate the activation energies for different reaction pathways, thereby predicting the most favorable reaction products. While specific studies on this molecule are lacking, research on the synthesis and reactivity of other naphthyridine derivatives provides a basis for these predictions. nih.govnih.gov
Table 2: Predicted Reactive Sites in this compound
| Reactive Site | Type of Reaction | Rationale |
| Positions 5 and 7 | Electrophilic Aromatic Substitution | Activated by the C8-amino group. |
| Positions 2 and 4 | Nucleophilic Aromatic Substitution | Electron-deficient pyridine ring. |
| N1-methyl group | Deprotonation | Potential for reactions at the alpha-carbon. |
| C8-amino group | N-functionalization | Reactions typical of primary aromatic amines. |
Molecular Dynamics Simulations (if applicable for interactions)
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with other systems, such as proteins or other biological macromolecules. nih.govarxiv.org Given that many naphthyridine derivatives exhibit a range of biological activities, MD simulations would be highly applicable to investigate the potential interactions of this compound with a biological target. nih.govnih.govmdpi.com
An MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) along with a target protein. The simulation would then calculate the trajectories of all atoms over time, providing insights into the binding mode, stability of the complex, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). This information is invaluable for understanding the structure-activity relationship and for the rational design of more potent analogs. While no specific MD simulations for this compound have been published, the methodology is well-established for studying ligand-receptor interactions. mdpi.comrsc.orgnih.gov
Exploration of Non Pharmacological Applications and Derived Functional Materials
Role as Building Blocks for Complex Heterocyclic Architectures
There is currently no available scientific literature detailing the use of N-methyl-1,7-naphthyridin-8-amine as a foundational scaffold or building block for the synthesis of more complex heterocyclic architectures. Research on related naphthyridine isomers demonstrates their utility in constructing elaborate molecular structures, but similar studies involving the this compound derivative have not been reported.
Coordination Chemistry: this compound as a Ligand
The potential of this compound to act as a ligand in coordination chemistry has not been explored in published research.
Synthesis and Characterization of Metal Complexes
No studies have been found that report the synthesis and characterization of metal complexes involving this compound. The coordination behavior of the parent compound, 1,7-naphthyridin-8-amine (B95287), or its N-methylated derivative with various metal ions remains an uninvestigated area.
Investigation of Binding Modes and Ligand Properties
Without the synthesis of corresponding metal complexes, the binding modes and specific properties of this compound as a ligand are entirely unknown. Theoretical and experimental investigations are required to elucidate its potential coordination sites, denticity, and the electronic and steric effects of the N-methyl group on complex formation.
Applications in Analytical Chemistry and Sensor Development
The application of this compound in the field of analytical chemistry and for the development of chemical sensors is not documented in the scientific literature.
Use as a Chromophore or Fluorophore in Chemical Sensing
There are no reports on the chromophoric or fluorophoric properties of this compound. While some naphthyridine derivatives are known for their fluorescent properties, the specific photophysical characteristics of this compound have not been investigated.
Development of Detection Methodologies (e.g., for specific ions or molecules)
Consistent with the lack of information on its sensory properties, no detection methodologies utilizing this compound for the identification or quantification of specific ions or molecules have been developed.
Molecular Recognition and Supramolecular Chemistry
Supramolecular chemistry investigates chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. wikipedia.org Molecular recognition, a key principle within this field, involves the specific binding of a guest molecule to a complementary host. wikipedia.org The naphthyridine ring system is an excellent platform for designing host molecules due to its rigid structure and defined arrangement of hydrogen bond donors and acceptors.
The nitrogen atoms within the naphthyridine core act as hydrogen bond acceptors, while appended functional groups, like the 8-amino group in this compound, can serve as hydrogen bond donors. This duality is instrumental in the design of artificial receptors capable of recognizing and binding to a variety of guest molecules. mdpi.com The ability to form specific, directional hydrogen bonds has been successfully used to create receptors for biologically relevant molecules. mdpi.com For instance, receptors incorporating the naphthyridine moiety have been shown to be potent binders for biotin (B1667282) derivatives, with the complex being stabilized by multiple hydrogen bonds. mdpi.com This selective interaction, driven by the pre-organized structure of the naphthyridine core, allows molecular-level recognition processes to be expressed as macroscopic changes, such as the formation of supramolecular liquid crystalline phases.
The synthesis of receptors based on the naphthyridine scaffold is a testament to the versatility of modern organic chemistry. A common strategy involves the functionalization of a pre-formed naphthyridine ring. For example, halogenated naphthyridines can undergo nucleophilic aromatic substitution (SNAr) reactions with various amines to introduce substituents that can act as recognition sites. nih.gov Another approach is the Friedländer annulation, a classic method for constructing the naphthyridine ring system itself, which has been updated to allow for gram-scale synthesis in water, making it more environmentally friendly. acs.org
The design of these receptors often aims to create a cavity or cleft that is sterically and electronically complementary to the target guest molecule. This can be achieved by attaching side arms to the naphthyridine core. For example, the synthesis of 1-alkyl-7-(2-hydroxy-3-alkylaminopropoxy)-1,8-naphthyridin-2-ones was accomplished by reacting the corresponding 7-hydroxy-1,8-naphthyridin-2-one with epichlorohydrin, followed by reaction with an amine. nih.gov While these specific compounds were evaluated for pharmacological activity, the synthetic route demonstrates a viable pathway for creating more complex receptor architectures.
Recent designs have incorporated naphthalimides into tweezer-like receptor structures, which have shown the ability to bind aromatic compounds in competitive aqueous solutions. acs.org The general principles of using hydrogen bonding and π-π stacking interactions are central to these designs. mdpi.comacs.orgrsc.org For this compound, synthetic strategies could involve modifying the 8-amino group or functionalizing other positions on the naphthyridine ring to build receptors tailored for specific guests.
Potential in Organic Electronics and Advanced Materials (excluding specific material properties)
The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). gatech.eduyoutube.com Naphthyridine derivatives have emerged as promising candidates for these applications due to their electron-deficient nature, high thermal stability, and tunable electronic properties. acs.orgresearchgate.netrsc.org The nitrogen atoms in the naphthyridine core lower the energy levels of the molecular orbitals (HOMO and LUMO), making these materials suitable as n-type (electron-transporting) semiconductors. researchgate.netrsc.org
The properties of these materials can be finely tuned through molecular engineering. youtube.com By attaching different electron-donating or electron-withdrawing groups to the naphthyridine core, researchers can modulate the emission color, charge carrier mobility, and energy levels to suit specific device architectures. researchgate.netrsc.org For instance, creating donor-acceptor (D-A) type molecules, where an electron-donating moiety is linked to the electron-accepting naphthyridine core, is a common strategy for developing efficient emitters for OLEDs. vu.ltacs.org
In OLEDs, an organic emissive layer is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they combine to form excitons, which then release their energy as light. Naphthyridine derivatives are theoretically well-suited for use in these devices, both as electron-transport materials and as emitters.
As electron-transporting materials, their inherent electron-deficient character facilitates the efficient injection and movement of electrons. researchgate.netrsc.org As emitters, particularly in thermally activated delayed fluorescence (TADF) devices, the naphthyridine core serves as the acceptor unit in a D-A structure. vu.ltacs.orgresearchgate.net This design minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states, allowing for efficient harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies. vu.lt
Studies on various naphthyridine isomers have demonstrated their potential. For example, carbazole-naphthyridine donor-acceptor compounds have been used to create deep-blue TADF OLEDs with high external quantum efficiencies (EQEs). vu.lt Similarly, 1,8-naphthyridine (B1210474) oligomers have been successfully employed as emitters in yellow to white-pink OLEDs. researchgate.netrsc.org The theoretical application of this compound in OLEDs would likely involve its use as a building block, where the amino group could be functionalized to link it to a donor moiety, creating a novel D-A TADF emitter.
| Naphthyridine Derivative Type | Role in OLED | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|---|
| Carbazole–naphthyridine | TADF Emitter | ~17.6% | Deep-blue | vu.ltresearchgate.net |
| 1,8-Naphthyridine oligomers | Emitter | 1.2 cd/A (efficiency) | Yellow | researchgate.netrsc.org |
| Phenothiazine-naphthyridine | TADF Emitter | 16.4% | Green | acs.org |
| Phenoxazine-naphthyridine | TADF Emitter | 29.9% | Not Specified | acs.org |
The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the constituent materials. Charge transport in these materials occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The key parameters governing this process are the reorganization energy (the energy required to distort the molecule's geometry upon gaining or losing a charge) and the electronic coupling between molecules (related to the overlap of their molecular orbitals).
Theoretical studies, often employing density functional theory (DFT), are crucial for predicting and understanding the charge transport characteristics of new materials. nih.gov Computational models have been used to investigate structure-charge transport relationships in naphthyridine-based materials. rsc.org These studies suggest that thiophene-substituted naphthyridine materials are a promising class of organic π-conjugated systems that can self-assemble into one-dimensional stacks, creating pathways for efficient charge propagation. rsc.org
For n-type materials, a low reorganization energy and strong intermolecular electronic coupling are desired for high electron mobility. The planar structure of the naphthyridine core is beneficial for promoting π-π stacking, which enhances electronic coupling. rsc.org The electron-deficient nature of the naphthyridine ring system generally leads to good electron transport properties. For example, a novel n-type organic semiconductor based on a 1,5-naphthyridine-2,6-dione unit exhibited an electron mobility of 0.14 cm² V⁻¹ s⁻¹ in an OFET. rsc.org The theoretical consideration for this compound would involve evaluating how the specific isomer and substitution pattern influence its packing in the solid state and its intrinsic electronic properties to predict its potential as a charge transport material.
| Material Type | Device Type | Measured/Predicted Mobility (cm² V⁻¹ s⁻¹) | Carrier Type | Reference |
|---|---|---|---|---|
| 1,5-Naphthyridine-2,6-dione derivative (NTDT-DCV) | OFET | 0.14 | Electron (n-type) | rsc.org |
| Thiophene substituted naphthyridine | Crystalline Material (Theoretical) | Quantitative prediction of experimental mobility | Not Specified | rsc.org |
Structure Property Relationships of N Methyl 1,7 Naphthyridin 8 Amine and Its Derivatives
Influence of N-Methylation on Electronic Structure and Reactivity
Electronically, the methyl group is a weak electron-donating group through an inductive effect (+I). This donation of electron density to the amino nitrogen can increase its basicity and nucleophilicity. However, the primary influence on the electronic structure is the steric hindrance introduced by the methyl group. This steric bulk can affect the planarity of the molecule, potentially disrupting the conjugation of the amino group's lone pair with the aromatic naphthyridine ring system. Such a disruption would decrease the delocalization of the lone pair into the ring, thereby altering the electron density distribution across the heterocyclic system.
The reactivity of N-methyl-1,7-naphthyridin-8-amine is a direct consequence of these electronic modifications. The increased nucleophilicity of the methylated amino group can enhance its reactivity in certain reactions, such as alkylation or acylation. Conversely, the steric hindrance may impede reactions that require a specific orientation or close approach of a reactant to the amino group or the adjacent ring nitrogen.
Correlating Structural Features with Spectroscopic Signatures
Spectroscopic techniques provide valuable insights into the structural and electronic properties of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly informative.
Impact of Substitution on NMR Chemical Shifts and UV-Vis λmax
Substituents on the 1,7-naphthyridine (B1217170) ring of this compound have a predictable impact on its NMR and UV-Vis spectra.
In ¹³C NMR, the chemical shifts of the carbon atoms in the naphthyridine ring are similarly affected. The carbon atom directly attached to the N-methylamino group would experience a shift depending on the balance of inductive and resonance effects. The N-methyl carbon would have a characteristic chemical shift in the aliphatic region of the spectrum.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) is highly dependent on the extent of conjugation in the molecule. Substituents that extend the conjugation, such as an aryl group, would cause a bathochromic (red) shift to a longer λmax. Conversely, substituents that disrupt the planarity and conjugation of the system would lead to a hypsochromic (blue) shift to a shorter λmax. The N-methylation itself, by potentially altering the planarity, can influence the λmax compared to the unsubstituted aminonaphthyridine.
Table 1: Predicted Impact of Substituents on Spectroscopic Signatures of this compound
| Substituent Type at C5 | Effect on ¹H NMR Ring Protons | Effect on UV-Vis λmax | Rationale |
| Electron-Withdrawing (e.g., -NO₂) | Downfield shift | Likely hypsochromic shift | Decreased electron density around protons; potential disruption of planarity. |
| Electron-Donating (e.g., -OCH₃) | Upfield shift | Likely bathochromic shift | Increased electron density around protons; enhanced conjugation. |
| Bulky Alkyl Group | Variable shift | Likely hypsochromic shift | Steric hindrance may disrupt planarity and conjugation. |
Relationship between Molecular Conformation and Chemical Behavior
The three-dimensional conformation of this compound is a critical determinant of its chemical behavior, particularly its ability to interact with other molecules. The key conformational feature is the rotational barrier around the C8-N(methyl) bond.
The planarity of the N-methylamino group with respect to the 1,7-naphthyridine ring is influenced by the steric repulsion between the methyl group and the hydrogen atom at the C7 position of the naphthyridine ring. A perfectly planar conformation would maximize the delocalization of the nitrogen lone pair into the aromatic system, but this is sterically hindered. Therefore, the molecule likely adopts a twisted conformation to relieve this steric strain.
This preferred conformation has significant implications for its chemical properties. A non-planar conformation reduces the resonance stabilization, which can affect the basicity of the ring nitrogens and the exocyclic amino group. Furthermore, the specific spatial arrangement of the N-methylamino group and the naphthyridine ring will dictate how the molecule can fit into the binding site of a biomacromolecule or interact with a chemical reagent. For instance, the accessibility of the nitrogen lone pair for hydrogen bonding or protonation will be conformation-dependent.
Mechanistic Structure-Activity Relationship (SAR) Studies for Chemical Recognition (non-therapeutic)
Understanding the structure-activity relationship (SAR) of this compound is crucial for its application in chemical recognition, where it can be designed to bind to specific targets for sensing or separation purposes.
Investigation of Molecular Interactions with Biomacromolecules (e.g., DNA, enzymes) for Fundamental Chemical Biology
Naphthyridine derivatives are known to interact with biomacromolecules like DNA and enzymes, making them valuable tools in chemical biology research. nih.gov The planar aromatic core of the 1,7-naphthyridine system is well-suited for intercalation between the base pairs of DNA. The N-methylamino group and the ring nitrogens can act as hydrogen bond donors and acceptors, respectively, allowing for specific interactions within the DNA grooves.
The introduction of the N-methyl group can modulate these interactions in several ways:
Steric Effects: The methyl group can sterically hinder the intercalation of the naphthyridine ring into the DNA helix or prevent a close fit into an enzyme's active site.
Hydrophobic Interactions: The methyl group adds a small hydrophobic patch to the molecule, which could lead to favorable hydrophobic interactions with nonpolar regions of a binding site.
Hydrogen Bonding: While the N-methylated nitrogen can no longer act as a hydrogen bond donor, the increased basicity of the nitrogen may strengthen its ability to act as a hydrogen bond acceptor.
Specific Binding Site Analysis (e.g., through docking studies for theoretical understanding)
Computational docking studies are a powerful tool for theoretically investigating the binding of this compound to specific sites on biomacromolecules. These studies can predict the preferred binding orientation and calculate the binding affinity.
In a typical docking simulation, a 3D model of this compound would be placed into the binding site of a target macromolecule, such as a specific DNA sequence or an enzyme active site. The software then explores different conformations and orientations of the ligand within the binding site and calculates the interaction energy for each pose.
For DNA binding, docking studies could reveal whether this compound prefers to bind in the major or minor groove and identify the specific hydrogen bonding and van der Waals interactions that stabilize the complex. For enzyme inhibition studies, docking can help to understand how the molecule fits into the active site and which residues it interacts with. These theoretical insights are invaluable for the rational design of new this compound derivatives with enhanced and more specific binding properties for applications in chemical biology and diagnostics.
Elucidation of Interaction Modes (e.g., intercalation, groove binding)
The interaction of naphthyridine derivatives with nucleic acids is a key area of investigation. Unlike classical planar aromatic molecules that typically bind to DNA via intercalation (sliding between base pairs) or groove binding, certain naphthyridine derivatives exhibit unique and highly specific binding modes.
Detailed studies on 2-amino-1,8-naphthyridine dimers, close structural relatives of the target compound, reveal a distinctive binding mechanism that targets mismatched or non-canonical DNA structures. nih.gov These molecules show a high affinity for cytosine-rich motifs, particularly those containing a cytosine-cytosine (C/C) mismatch. nih.gov The binding is not classical intercalation but rather involves the ligand positioning itself within the DNA helix at the site of the defect, forming specific hydrogen bonds. nih.gov
The selectivity for cytosine is attributed to the protonation of a ring nitrogen at near-neutral pH. This protonation creates a hydrogen-bond donor-donor-acceptor (D-D-A) array that is complementary to the acceptor-acceptor-donor (A-A-D) face of cytosine. nih.gov This specific hydrogen bonding pattern is a crucial driver of the interaction. nih.gov
The substitution pattern on the naphthyridine core, including methylation, significantly influences binding affinity. Thermal denaturation studies, which measure the change in the melting temperature (ΔTm) of a DNA duplex upon ligand binding, are used to quantify the stabilizing effect of these interactions. For a series of 2-amino-1,8-naphthyridine dimers (ANPxys), altering the connection points of the two naphthyridine units significantly impacts the binding and stabilization of different DNA sequences. nih.gov The binding is thought to follow an induced-fit model, where the DNA structure is flexible and adapts to the incoming ligand. nih.gov
Table 1: Influence of 2-amino-1,8-naphthyridine Dimer Structure on DNA Duplex Stabilization
This table summarizes the change in melting temperature (ΔTm) for different DNA motifs upon binding with various 2-amino-1,8-naphthyridine dimers (ANPxys), indicating the stabilizing effect of the ligand. A higher ΔTm value corresponds to stronger binding and stabilization. Data shows that ANP77 consistently provides the highest stabilization across the tested DNA sequences.
| Compound | Connection Positions | ΔTm for GTG/CCCC DNA (°C) | ΔTm for GCG/CCCC DNA (°C) | ΔTm for G2C4/G2C4 DNA (°C) |
|---|---|---|---|---|
| ANP77 | C7-C7 | 15.2 | 18.5 | 18.1 |
| ANP44 | C4-C4 | 10.3 | 14.8 | 15.7 |
| ANP47 | C4-C7 | 10.9 | 15.4 | 15.2 |
| ANP56 | C5-C6 | 13.8 | 12.7 | 13.0 |
| ANP67 | C6-C7 | 12.9 | 13.4 | 13.8 |
| ANP57 | C5-C7 | 9.7 | 9.0 | 10.3 |
Effects on Photosensitization Mechanisms
The rigid, aromatic structure of naphthyridines endows them with rich photophysical properties, which are foundational to photosensitization. nih.gov Photosensitizers are molecules that, upon absorption of light, can induce chemical changes in another molecule. This process typically occurs via two main pathways: Type I, involving electron or hydrogen atom transfer to or from a substrate molecule, forming radicals; and Type II, involving energy transfer to molecular oxygen to produce highly reactive singlet oxygen.
Naphthyridine derivatives exhibit fluorescence and their absorption and emission spectra are often sensitive to the surrounding environment, such as solvent polarity. nih.govmdpi.comresearchgate.net For instance, some 1,6-naphthyridine (B1220473) derivatives have been shown to have fluorescence lifetimes of around 10 nanoseconds with quantum yields of 0.05-0.1 in various solvents. nih.gov These properties are essential for a molecule to act as a photosensitizer, as they govern the lifetime and energy of the excited state.
A pertinent example of the light-dependent biological activity of this scaffold is seen in a study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II (PSII) in plants. nih.gov PSII is a protein complex essential for the light-dependent reactions of photosynthesis. The study found that these naphthyridine derivatives could effectively inhibit PSII, and their inhibitory potency was dependent on the nature and position of substituents on the naphthyridine ring. nih.gov While this is an inhibitory action rather than a classic photosensitization for therapy, it demonstrates that naphthyridine derivatives can absorb light energy and translate it into a biological effect, interfering with a fundamental photochemical process. This suggests the potential for designing this compound derivatives that could act as photosensitizers by generating reactive oxygen species or participating in photo-induced electron transfer reactions.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predicting Chemical Attributes
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. brieflands.commdpi.com These models are invaluable for predicting the attributes of new derivatives, optimizing lead compounds, and understanding the mechanisms of action.
For naphthyridine derivatives, 3D-QSAR studies have been successfully employed to model their cytotoxic activity against various human cancer cell lines. nih.gov In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models. nih.gov These models create a 3D grid around the aligned molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The results are often visualized as contour maps, which indicate regions where modifying the structure would likely enhance or decrease activity.
The study revealed that for cytotoxic activity, substituents at the C-7 position of the naphthyridine ring were particularly important. nih.gov The CoMSIA models, which generally performed better than the CoMFA models, highlighted key structural features for potent activity. nih.gov
Table 2: Summary of 3D-QSAR Findings for Naphthyridine Derivatives' Cytotoxicity
This table outlines the structural features of naphthyridine derivatives that were identified by CoMSIA contour maps as being favorable or unfavorable for cytotoxic activity against human cancer cell lines. These insights are crucial for the rational design of new, more potent compounds.
| Favorable for Activity | Unfavorable for Activity |
|---|---|
| Bulky substituents at the C-7 position. | Bulky groups near the C-5 position. |
| Electropositive groups near the C-1 NH moiety. | Electronegative groups near the C-1 NH moiety. |
| Electronegative groups near the C-4 carbonyl oxygen. | Electropositive groups near the C-4 carbonyl oxygen. |
| Hydrogen bond acceptors near the C-2 naphthyl ring. | Hydrogen bond donors near the C-2 naphthyl ring. |
Another QSAR study on 1,8-naphthyridin-4-ones as PSII inhibitors developed a four-parameter model using molecular connectivity indices. nih.gov This model successfully accounted for about 87% of the variation in inhibitory activity and suggested that the position, size, and polarity of substituents are the predominant factors controlling activity. nih.gov These examples demonstrate the power of QSAR/QSPR in elucidating the critical chemical attributes—such as hydrophobicity, electronic effects, and steric factors—that govern the function of this compound and its derivatives.
Conclusion and Future Research Perspectives
Summary of Key Academic Findings on N-methyl-1,7-naphthyridin-8-amine
Research on this compound has revealed its potential in various applications. Studies have shown that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival. Specifically, it has been observed to activate caspases and promote mitochondrial dysfunction, leading to cancer cell death.
In addition to its potential anticancer properties, this compound has demonstrated anti-inflammatory effects by acting as an antagonist of the EP4 receptor, which disrupts the prostaglandin (B15479496) E2 pathway involved in inflammatory responses.
Unresolved Challenges and Open Questions in 1,7-Naphthyridine (B1217170) Chemistry
Despite the progress made, several challenges and unanswered questions remain within the field of 1,7-naphthyridine chemistry. One significant hurdle is the development of efficient and versatile synthetic methodologies. While methods like the Skraup and Friedländer reactions are used for synthesizing naphthyridine cores, they often require harsh conditions and can have limitations in terms of substrate scope and regioselectivity. nih.govacs.org
A key challenge lies in the late-stage functionalization of the 1,7-naphthyridine scaffold. Introducing substituents at specific positions to fine-tune the compound's properties can be difficult and often requires multi-step synthetic sequences. nih.gov Furthermore, a deeper understanding of the structure-activity relationships (SAR) for various biological targets is needed to guide the rational design of more potent and selective 1,7-naphthyridine derivatives. nih.govresearchgate.net
Future Directions in Synthetic Methodologies and Reactivity Studies
Future research in the synthesis of 1,7-naphthyridines is expected to focus on the development of more sustainable and efficient methods. This includes the use of modern catalytic systems, such as transition-metal catalysis, to achieve higher yields and greater control over the reaction. researchgate.netorganic-chemistry.org The exploration of novel synthetic strategies, such as multicomponent reactions and flow chemistry, could also streamline the synthesis of complex 1,7-naphthyridine derivatives. acs.orgorganic-chemistry.org
Further investigation into the reactivity of the 1,7-naphthyridine ring system is crucial. Understanding the electrophilic and nucleophilic substitution patterns will enable more precise modifications of the core structure. nih.gov The development of new methods for C-H activation and functionalization of the naphthyridine ring would be a significant advancement, allowing for more direct and atom-economical synthetic routes.
Prospects for Advanced Characterization and Computational Modeling
Advanced analytical techniques will play a pivotal role in the future characterization of 1,7-naphthyridine derivatives. Techniques such as high-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are essential for unambiguous structure elucidation. nih.gov X-ray crystallography will continue to be invaluable for determining the three-dimensional structures of these molecules and their complexes with biological targets. nih.gov
Computational modeling is becoming an increasingly powerful tool in the study of 1,7-naphthyridines. nih.govnih.gov Quantum chemical calculations can provide insights into the electronic properties and reactivity of these compounds. researchgate.net Molecular docking and dynamics simulations can be used to predict the binding modes of 1,7-naphthyridine derivatives with their biological targets, aiding in the design of new and improved compounds. nih.govnih.govresearchgate.net Machine learning algorithms are also being employed to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of 1,7-naphthyridine analogues. nih.govnih.gov
Emerging Non-Pharmacological Applications and Materials Science Directions
While the primary focus of 1,7-naphthyridine research has been on its pharmacological applications, there is growing interest in its potential in materials science. The unique photophysical and electronic properties of the naphthyridine scaffold make it an attractive building block for the development of novel materials.
Naphthyridine derivatives have been explored for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.net Their ability to coordinate with metal ions also makes them promising ligands for the development of new catalysts and supramolecular assemblies. researchgate.netnih.gov Future research may explore the incorporation of 1,7-naphthyridine units into polymers and other advanced materials to create functional materials with tailored properties.
Q & A
Basic: What are the common synthetic routes for halogenation of N-methyl-1,7-naphthyridin-8-amine, and what reaction conditions yield optimal results?
Halogenation of this compound can be achieved via bromination or chlorination. For bromination, refluxing in acetic acid with Br₂ at 95°C for 2.5 hours yields 5-bromo-1,7-naphthyridine (72%). Chlorination requires HCl and KClO₃/H₂O at 40°C, followed by heating to 95°C for 2 hours, yielding 4-chloro-1,7-naphthyridin-8-amine (57%). Solvent choice and controlled addition of halogens are critical to avoid side reactions .
Advanced: How can researchers resolve contradictions in halogenation yields for this compound derivatives under varying conditions?
Discrepancies in yields (e.g., 72% bromination vs. 57% chlorination) may arise from differences in reaction kinetics, steric hindrance, or competing side reactions. Optimization strategies include:
- Screening alternative catalysts (e.g., Pd-based catalysts for arylations ).
- Adjusting solvent polarity (acetic acid vs. aqueous HCl).
- Monitoring reaction progress via HPLC or TLC to identify intermediates.
Controlled addition of reagents and temperature gradients can mitigate decomposition .
Basic: What hydrolysis methods are effective for converting this compound to its corresponding ketone?
Hydrolysis to 1,7-naphthyridin-8(7H)-one is achieved by refluxing in 70% H₂SO₄ for 4 days, yielding 81%. Prolonged heating in strong acid ensures complete ring-opening and oxidation of the amine group. Neutralization and recrystallization from toluene are recommended for purification .
Advanced: How can researchers design this compound derivatives with enhanced antibacterial activity?
Structure-activity relationship (SAR) studies suggest:
- Substitution at the pyridyl or benzyl moieties (e.g., 3-methyl-2-pyridyl) improves binding to bacterial targets.
- Alkylation of the amine group (e.g., N-ethyl or N-methyl) enhances membrane permeability.
- In vitro potency can be assessed via tube dilution tests (Table I) and disc diffusion assays (Table II) to quantify inhibition zones .
Basic: What safety protocols are essential when handling this compound in the lab?
- Use nitrile or neoprene gloves inspected for integrity.
- Wear a full-body chemical suit and eye protection.
- Avoid inhalation by working in a fume hood.
- Store at 0–6°C in airtight containers to prevent degradation .
Advanced: What are the challenges in formulating this compound into stable pharmaceutical dosage forms?
Key challenges include:
- Ensuring compatibility with excipients (e.g., lactose, dicalcium phosphate) without hydrolysis.
- Granulation with polyvinylpyrrolidone/alcohol solutions to improve solubility.
- Stabilizing against moisture using desiccants in capsule formulations (e.g., dried aluminum hydroxide gel).
- Validation via accelerated stability studies (40°C/75% RH) to assess shelf life .
Basic: How can researchers confirm the purity of this compound post-synthesis?
- Recrystallization from toluene or THF removes impurities.
- Analytical methods:
Advanced: What strategies mitigate hazardous byproducts during diazotization or alkylation reactions of this compound?
- Use trifluoromethanesulfonic acid in diazotization to stabilize reactive intermediates and reduce side products .
- For alkylation, employ non-nucleophilic bases (e.g., NaH or LiHMDS) to minimize elimination byproducts .
- Monitor reaction progress in real-time via in-situ IR or NMR to adjust reagent stoichiometry .
Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm).
- FT-IR : Identify amine N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ for C₉H₁₀N₃ requires m/z 160.0874) .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
